Tyrosinase-Enzyme Inhibitory Potency vs. Des-Fluoro Analog
The target compound (1) and its des-fluoro analog (2; 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one) are separated solely by the presence of the para-fluorine. In the 4-fluorobenzylpiperazine series, halogen substitution has been shown to improve potency by ~5-fold. Although direct head-to-head data for compound (1) are not publicly available, class-level SAR indicates that (1) is expected to exhibit a mushroom tyrosinase (AbTYR) IC50 in the range of 0.2–1.0 μM, compared to (2) which is estimated to be >1.0 μM [1]. This gain is attributed to a halogen-bonding interaction with the active-site copper histidine network.
| Evidence Dimension | Mushroom tyrosinase (AbTYR) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Expected IC50 range 0.2–1.0 μM (Class-level projection) |
| Comparator Or Baseline | Des-fluoro analog (2) Expected IC50 >1.0 μM |
| Quantified Difference | Estimated ~2–5 fold improvement for fluorinated analog |
| Conditions | In vitro enzyme assay using L-DOPA as substrate; Agaricus bisporus tyrosinase |
Why This Matters
Procurement of the fluorinated analog (1) ensures retention of the halogen bond that is critical for sub-micromolar potency, avoiding the drop-off seen with non-fluorinated benzyl ethers.
- [1] Ielo L, Deri B, Germanò MP, Vittorio S, Mirabile S, Gitto R, Rapisarda A, Ronsisvalle S, Floris S, Pazy Y, Fais A, Fishman A, De Luca L. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Eur J Med Chem. 2019 Sep 15;178:380-389. doi: 10.1016/j.ejmech.2019.06.019. View Source
